1-benzyl-N,3-dimethylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N,3-dimethylpiperidin-3-amine is an organic compound with a piperidine ring structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound’s structure features a benzyl group attached to the nitrogen atom and two methyl groups on the piperidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N,3-dimethylpiperidin-3-amine typically involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine. The reaction is carried out in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The methylamine solution is added to the reaction mixture, followed by the addition of sodium borohydride (NaBH(OAc)3) and glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N,3-dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-benzyl-N,3-dimethylpiperidin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-N,3-dimethylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N-cyclopentyl-3,3-dimethylpiperidin-4-amine: This compound has a cyclopentyl group instead of a methyl group, leading to different chemical properties and applications.
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: This is a dihydrochloride salt form of the compound, which may have different solubility and stability characteristics.
Uniqueness
1-benzyl-N,3-dimethylpiperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-benzyl-N,3-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C14H22N2/c1-14(15-2)9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,15H,6,9-12H2,1-2H3 |
InChI Key |
BNJRIWMGWFXOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)CC2=CC=CC=C2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.